3-(2-methyl-1H-imidazol-1-yl)butanoic acid
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Overview
Description
“3-(2-Methyl-1H-imidazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “3-(2-methyl-1H-imidazol-1-yl)butanoic acid” consists of an imidazole ring attached to a butanoic acid group . The imidazole ring contains two nitrogen atoms, making it a heterocyclic compound .Scientific Research Applications
Synthesis of New Drugs
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . For example, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are used in the development of functional materials .
Catalysis
Imidazoles are used in catalysis . They are utilized in a diverse range of applications due to their unique chemical properties .
Regiocontrolled Synthesis of Substituted Imidazoles
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 3-(2-methyl-1h-imidazol-1-yl)butanoic acid, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(5-8(11)12)10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZTXWPXVXFETG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389231 |
Source
|
Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |
CAS RN |
98009-61-1 |
Source
|
Record name | β,2-Dimethyl-1H-imidazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98009-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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